2,6,6-Trimethyl-1-heptene 2,6,6-Trimethyl-1-heptene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559121
InChI: InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3
SMILES: CC(=C)CCCC(C)(C)C
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

2,6,6-Trimethyl-1-heptene

CAS No.:

Cat. No.: VC13559121

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

2,6,6-Trimethyl-1-heptene -

Specification

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name 2,6,6-trimethylhept-1-ene
Standard InChI InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3
Standard InChI Key IFCGIPCIRFURCI-UHFFFAOYSA-N
SMILES CC(=C)CCCC(C)(C)C
Canonical SMILES CC(=C)CCCC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6,6-Trimethyl-1-heptene belongs to the class of unsaturated acyclic hydrocarbons, featuring a seven-carbon chain (heptene) with methyl substituents at positions 2, 6, and 6. The IUPAC name derives from the longest carbon chain containing the double bond, which begins at the first carbon (CH2=CH\text{CH}_2=\text{CH}-) . The structural formula is:
CH2=CHC(CH3)2CH2CH(CH3)CH2CH3\text{CH}_2=\text{CH}-\text{C}(\text{CH}_3)_2-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_3
This configuration imparts steric hindrance, influencing reactivity and phase behavior.

Physicochemical Identity

Key identifiers include:

PropertyValueSource
Molecular FormulaC10H20\text{C}_{10}\text{H}_{20}ChemSpider
Average Molecular Mass140.270 Da
Monoisotopic Mass140.156501 Da
CAS Registry Number872513-20-7
Synonyms2,6,6-Trimethylhept-1-ene; 1-Heptene, 2,6,6-trimethyl-

The compound’s density (0.7±0.1g/cm30.7 \pm 0.1 \, \text{g/cm}^3) and boiling point (98.5C98.5^\circ \text{C}) align with branched alkenes, though these values are inferred from analogous structures due to limited direct measurements .

Thermophysical and Phase Behavior

Phase Transition Properties

Experimental data collated from thermophysical analyses reveal the following:

PropertyTemperature Range (K)Notes
Critical Temperature180–599.8Phase transitions
Density (Liquid-Gas Equilibrium)170–599.8Equilibrium data
Enthalpy of Vaporization255–599.8Phase change energy
Heat Capacity (Ideal Gas)200–1000CpC_p as f(T,P)f(T, P)
Thermal Conductivity (Gas)200–530kk as f(T,P)f(T, P)

The critical pressure remains uncharacterized, highlighting a gap in current datasets. The enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) peaks near 599.8 K, consistent with the compound’s stability under high-temperature conditions.

Transport Properties

Gas-phase viscosity (μ\mu) and thermal conductivity (kk) exhibit temperature-dependent behavior:

  • Viscosity: 430890K430–890 \, \text{K}, modeled via Sutherland’s equation.

  • Thermal Conductivity: 200530K200–530 \, \text{K}, following kinetic theory predictions for polyatomic gases.

These properties are critical for applications in heat transfer fluids or combustion processes, though industrial use cases are yet to be documented.

Synthesis and Production Challenges

Existing Methodologies

  • Selective alkylation at the 2,6,6-positions.

  • Controlled dehydrogenation to preserve the 1-heptene backbone.

Industrial Scalability

Key barriers include:

  • Cost of Reagents: Lithium-based catalysts (e.g., n-butyllithium) are prohibitively expensive for large-scale production .

  • Side Reactions: Steric effects promote cyclization or isomerization, reducing yield .

  • Purification Challenges: Branched alkenes often require chromatography for isolation, limiting throughput .

Research Frontiers and Knowledge Gaps

Computational Modeling

Molecular dynamics simulations could predict thermodynamic properties (e.g., critical pressure) absent from experimental datasets. Parameterizing force fields for branched alkenes remains a challenge due to conformational flexibility.

Catalytic Innovations

Advances in zeolite or metal-organic framework (MOF) catalysts might enable selective synthesis. For instance, shape-selective zeolites could favor alkylation at the 2,6,6-positions, minimizing isomerization.

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